3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c1-16-2-4-17(5-3-16)15-26-21(27)14-20(22(26)28)25-12-10-24(11-13-25)19-8-6-18(23)7-9-19/h2-9,20H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJOPXSOFRHQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under suitable conditions to form 4-(4-fluorophenyl)piperazine.
Synthesis of the Pyrrolidine-2,5-dione Core: This step involves the preparation of the pyrrolidine-2,5-dione core, which can be synthesized from a suitable dicarboxylic acid derivative through cyclization reactions.
Coupling Reaction: The final step involves coupling the 4-(4-fluorophenyl)piperazine with the pyrrolidine-2,5-dione core in the presence of a base and a coupling agent to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the benzyl moiety.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 365.43 g/mol. Its structure features a pyrrolidine core with substitutions that include a piperazine moiety and a fluorophenyl group, which contribute to its biological activity.
Antidepressant Activity
Research indicates that compounds similar to 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione exhibit antidepressant-like effects. Studies have shown that these compounds can influence serotonin and norepinephrine reuptake, leading to mood elevation in animal models. For instance, a study demonstrated that derivatives of piperazine possess significant antidepressant properties through modulation of neurotransmitter systems .
Antipsychotic Potential
The compound's structural similarity to known antipsychotics suggests it may also have antipsychotic effects. Research has focused on its ability to modulate dopamine receptors, particularly D2 receptors, which are implicated in schizophrenia treatment. In vitro studies indicate that similar compounds can inhibit dopamine receptor binding, potentially alleviating psychotic symptoms .
Anti-inflammatory Properties
Recent investigations have highlighted the anti-inflammatory potential of piperazine derivatives. The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory disorders .
Case Studies and Experimental Findings
A comprehensive review of experimental compounds has provided insights into the efficacy of related structures in various biological contexts:
Mechanism of Action
The mechanism of action of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Aryl Substitutions on the Piperazine Ring
4-Fluorophenyl vs. 2-Methoxyphenyl ():
Replacement of the 4-fluorophenyl group with 2-methoxyphenyl (e.g., compound 8d in ) reduces anticonvulsant potency. For example, N-[{4-(2-methoxyphenyl)-piperazin-1-yl}-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione has an ED50 of 33.64 mg/kg in the MES test, compared to 14.18 mg/kg for a 3-chlorophenyl analog . The electron-withdrawing fluorine atom may enhance receptor binding compared to electron-donating methoxy groups.- Benzodioxole vs. Fluorophenyl (): Compounds like 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione () undergo oxidation at the benzodioxole moiety, leading to metabolic instability .
Benzyl Group Modifications
4-Methylbenzyl vs. 4-Chlorobenzyl ():
The 4-methylbenzyl group in the target compound likely increases lipophilicity (LogP) compared to 4-chlorobenzyl analogs (e.g., compound4 in ). Chlorine substituents may enhance receptor affinity but could also elevate toxicity risks .3-Methoxyphenyl vs. 4-Methylbenzyl ():
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione () has a polar methoxy group that may reduce blood-brain barrier penetration compared to the hydrophobic 4-methylbenzyl group in the target compound.
Physicochemical Properties
*Calculated based on molecular formula.
Key Research Findings
- Anticonvulsant Activity: Analogs with halogenated aryl groups (e.g., chlorine at position 3 or 4) exhibit superior potency in the MES test (ED50 = 29–48 mg/kg) compared to non-halogenated derivatives . The target compound’s 4-fluorophenyl group aligns with this trend but requires empirical validation.
- Metabolic Stability: The benzodioxole group in is prone to hydroxylation, whereas fluorinated aryl groups resist oxidation, suggesting enhanced stability for the target compound .
- Receptor Selectivity: Piperazine-linked pyrrolidine-2,5-diones with aromatic substituents (e.g., 4-methylbenzyl) show higher 5-HT1A receptor affinity compared to aliphatic or spirocyclic analogs .
Biological Activity
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine backbone with a piperazine moiety and fluorophenyl substitution, which is significant for its biological activity. The structural formula can be represented as:
Research indicates that compounds with similar structures exhibit diverse biological activities, primarily through enzyme inhibition. Specifically, the inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways is noteworthy. These pathways are crucial in inflammatory responses, making this compound a candidate for anti-inflammatory applications.
Enzyme Inhibition Studies
- COX Inhibition : The compound has shown potential in inhibiting COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation. Molecular docking studies suggest that the compound interacts with key amino acids in the active site of these enzymes, forming hydrogen bonds and hydrophobic interactions .
- LOX Inhibition : Similar to COX inhibition, the compound also exhibits inhibitory effects on LOX enzymes. This dual inhibition may provide a synergistic effect in managing inflammatory conditions .
Biological Activity Data
The following table summarizes the biological activity findings related to the compound:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| COX-1 Inhibition | COX-1 | 0.5 µM | |
| COX-2 Inhibition | COX-2 | 0.3 µM | |
| LOX Inhibition | LOX | 0.4 µM |
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Anti-inflammatory Effects : A study demonstrated that derivatives of pyrrolidine diones exhibited significant anti-inflammatory properties in animal models of arthritis, suggesting that similar mechanisms might be effective for this compound .
- Cytotoxicity Assessments : Research evaluating the cytotoxic effects on cancer cell lines indicated that compounds with similar structures can induce apoptosis through the modulation of apoptotic pathways, although specific data for this compound remains limited .
- Neuropharmacological Studies : Compounds featuring piperazine scaffolds have been studied for their potential neuroprotective effects, particularly in models of neurodegenerative diseases. These studies suggest that such compounds may influence neurotransmitter systems positively .
Q & A
Q. What are the recommended synthetic pathways for 3-(4-(4-fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. For example:
- Step 1 : Formation of the pyrrolidine-2,5-dione core via cyclization of substituted succinimide derivatives under acidic conditions (e.g., H₂SO₄ catalysis) .
- Step 2 : Introduction of the 4-(4-fluorophenyl)piperazine moiety via nucleophilic aromatic substitution (SNAr) using a fluorophenyl-piperazine precursor in anhydrous DMF at 80–100°C .
- Step 3 : Alkylation of the pyrrolidine nitrogen with 4-methylbenzyl chloride in the presence of K₂CO₃ as a base .
Q. Critical factors :
- Temperature : Higher temperatures (>100°C) in Step 2 increase side reactions (e.g., over-alkylation).
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance SNAr efficiency but may reduce selectivity .
Q. How can structural characterization techniques differentiate this compound from analogs with similar substituents?
Advanced spectroscopic and crystallographic methods are essential:
- NMR : Distinct ¹H/¹³C signals for the 4-fluorophenyl group (δ ~7.2–7.4 ppm, doublets) and the 4-methylbenzyl moiety (δ ~2.3 ppm for CH₃; δ ~4.5 ppm for N–CH₂) .
- X-ray crystallography : Confirms the spatial arrangement of substituents. For example, the dihedral angle between the fluorophenyl and pyrrolidine rings is critical for distinguishing it from analogs (e.g., 85° vs. 70° in non-fluorinated derivatives) .
- Mass spectrometry : High-resolution MS (HRMS) detects isotopic patterns for fluorine (M+2 peak intensity) and nitrogen/oxygen content .
Advanced Research Questions
Q. What methodologies are recommended for investigating the compound’s interaction with neurological targets (e.g., serotonin/dopamine receptors)?
A combination of in silico, in vitro, and in vivo approaches is required:
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to 5-HT₁A or D₂ receptors, focusing on hydrogen bonding with the fluorophenyl group and steric fit within the receptor pocket .
- Radioligand binding assays : Competitive displacement studies using [³H]WAY-100635 (5-HT₁A antagonist) or [³H]spiperone (D₂ antagonist) in HEK-293 cells expressing cloned receptors .
- Behavioral assays : Test locomotor activity in rodent models (e.g., open-field test) to assess functional antagonism/agonism .
Data interpretation : Compare IC₅₀ values from binding assays with computational predictions to resolve discrepancies (e.g., fluorophenyl orientation altering affinity) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.4 vs. phosphate-buffered saline) and cell lines (e.g., CHO vs. HEK-293) .
- Impurity profiling : LC-MS/MS to quantify byproducts (e.g., de-fluorinated derivatives) that may interfere with activity .
- Meta-analysis : Pool data from multiple studies using fixed-effects models to identify outliers .
Q. What are the structure-activity relationship (SAR) trends for modifying the 4-methylbenzyl or fluorophenyl groups?
Methodological note : SAR studies require parallel synthesis of analogs followed by systematic screening in receptor panels .
Q. Which computational models are most reliable for predicting the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (predicted ~2.8), blood-brain barrier permeability (BBB+), and CYP450 inhibition (CYP2D6 > 3A4) .
- MD simulations : GROMACS for assessing membrane penetration dynamics (e.g., interaction with lipid bilayers) .
- Validation : Compare predicted vs. experimental plasma protein binding (e.g., equilibrium dialysis) .
Q. How can crystallographic data inform the design of enantiomerically pure derivatives?
Single-crystal X-ray data (e.g., CCDC entries) reveal chiral centers and substituent conformations. For example:
- The pyrrolidine-2,5-dione ring adopts a twisted-boat conformation, stabilizing the (R)-enantiomer in polar solvents .
- Fluorine’s van der Waals radius (1.47 Å) creates steric hindrance that favors specific enantiomer-receptor interactions .
Synthetic guidance : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
